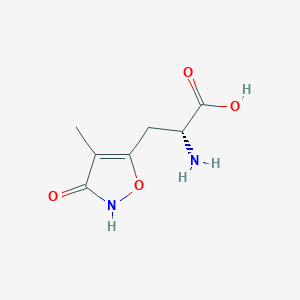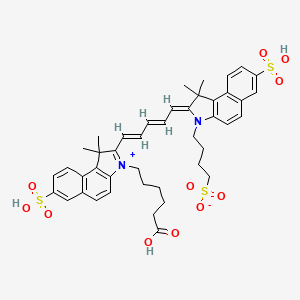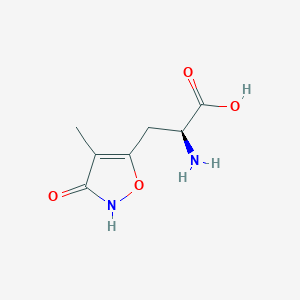
(R)-2-Amino-3-(3-hydroxy-4-methyl-isoxazol-5-YL)-propionic acid
説明
(R)-2-Amino-3-(3-hydroxy-4-methyl-isoxazol-5-YL)-propionic acid, commonly known as AMPA, is an amino acid derivative that belongs to the class of glutamate receptor agonists. AMPA is a potent and selective agonist of the AMPA receptor, which is a subtype of ionotropic glutamate receptors. AMPA has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.
作用機序
AMPA exerts its effects by binding to and activating the AMPA receptor, which is a subtype of ionotropic glutamate receptors. Activation of the AMPA receptor leads to the influx of cations, such as sodium and calcium, into the postsynaptic neuron, which leads to depolarization and the generation of an action potential. This, in turn, leads to the release of neurotransmitters, such as dopamine and serotonin, which are involved in various physiological processes.
Biochemical and Physiological Effects:
Activation of the AMPA receptor by AMPA leads to a variety of biochemical and physiological effects. These include increased synaptic transmission, enhanced cognitive function, improved motor function, and reduced seizure activity. AMPA has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
実験室実験の利点と制限
AMPA is a potent and selective agonist of the AMPA receptor, which makes it a valuable tool for studying the physiological and biochemical effects of AMPA receptor activation. However, one limitation of using AMPA in lab experiments is its potential cytotoxicity at high concentrations. Another limitation is its short half-life, which requires frequent administration to maintain its effects.
将来の方向性
There are several future directions for research on AMPA. One area of interest is the development of AMPA receptor modulators that can selectively enhance or inhibit AMPA receptor activity. Another area of interest is the use of AMPA in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to elucidate the precise mechanisms underlying the neuroprotective effects of AMPA and its potential therapeutic applications in other neurological disorders.
科学的研究の応用
AMPA has been extensively studied for its potential therapeutic applications in various neurological disorders. In Alzheimer's disease, AMPA has been shown to improve memory and cognitive function by enhancing synaptic transmission. In Parkinson's disease, AMPA has been shown to protect dopaminergic neurons from oxidative stress and improve motor function. In epilepsy, AMPA has been shown to reduce seizure activity by modulating glutamate receptor activity.
特性
IUPAC Name |
(2R)-2-amino-3-(4-methyl-3-oxo-1,2-oxazol-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c1-3-5(13-9-6(3)10)2-4(8)7(11)12/h4H,2,8H2,1H3,(H,9,10)(H,11,12)/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKCZEULAPHDJP-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ONC1=O)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(ONC1=O)C[C@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101168204 | |
| Record name | (αR)-α-Amino-2,3-dihydro-4-methyl-3-oxo-5-isoxazolepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101168204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
211191-54-7 | |
| Record name | (αR)-α-Amino-2,3-dihydro-4-methyl-3-oxo-5-isoxazolepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=211191-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-α-Amino-2,3-dihydro-4-methyl-3-oxo-5-isoxazolepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101168204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Hydrazinecarbothioamide, N,N-diethyl-2-[(6-methyl-2-pyridinyl)methylene]-](/img/structure/B3251666.png)
![1-[2,4-Bis(difluoromethoxy)phenyl]-2-bromoethan-1-one](/img/structure/B3251674.png)




![dodecanoic acid;dodecyl (2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]pyrrolidine-2-carboxylate](/img/structure/B3251715.png)

![2-Propenoic acid, 3-[4-(ethylamino)-2-(phenylamino)-5-pyrimidinyl]-, ethyl ester, (2E)-](/img/structure/B3251747.png)
![Tert-butyl N-[2-(4-bromophenyl)propyl]carbamate](/img/structure/B3251763.png)
![5,6,7,8-Tetrahydro-pyrido[2,3-D]pyrimidine-2,4-diol](/img/structure/B3251773.png)

